全氟-3,6-二氧代辛烷-1,8-二酸

描述

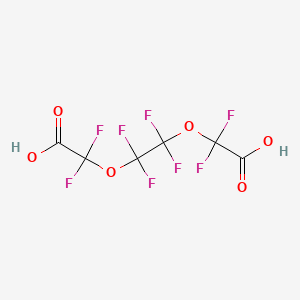

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a compound that is closely related to perfluorooctanoic acid (PFOA), which is known for its degradation-resistant properties due to the strong carbon-fluorine bond. PFOA has been identified as a persistent environmental pollutant, and despite reductions in emissions since 2000, it continues to be a concern due to its long-term presence in the environment .

Synthesis Analysis

The synthesis of related perfluorinated compounds has been explored, such as the creation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants. These surfactants were synthesized through esterification of a complex perfluorinated precursor with various alcohols, including 1-octanol, 1-dodecanol, 1-hexadecanol, and 1-octadecanol. The resulting compounds were thoroughly characterized using techniques such as FT-IR, 1H NMR, and 19F NMR, confirming their molecular structures .

Molecular Structure Analysis

Although the specific molecular structure of Perfluoro-3,6-dioxaoctane-1,8-dioic acid is not detailed in the provided papers, the related surfactants synthesized in the study mentioned above have been characterized, indicating the presence of perfluorinated chains and ester groups. These structural features are crucial for the unique properties of perfluorinated compounds, such as their surface activity and resistance to degradation .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving Perfluoro-3,6-dioxaoctane-1,8-dioic acid. However, the synthesis of related perfluorinated surfactants involves esterification, a common chemical reaction where an acid reacts with an alcohol to form an ester and water. This reaction is fundamental in producing various perfluorinated compounds with different chain lengths and properties .

Physical and Chemical Properties Analysis

Perfluorinated compounds, such as those related to Perfluoro-3,6-dioxaoctane-1,8-dioic acid, exhibit unique physical and chemical properties. The synthesized perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants demonstrate low surface tension and the ability to significantly reduce the surface tension of organic solvents. Their critical micelle concentrations and the ability to form micelles in solvents of different polarities have been identified. Additionally, the surface excess concentrations and effective cross-section areas of these surfactants in cyclohexane have been analyzed, providing insights into their arrangement at the air/solvent interface .

In terms of biological impact, PFOA, a related compound, has been shown to accumulate in the epididymis of mice in a dose-dependent manner, leading to oxidative stress and activation of the AKT/AMPK signaling pathway. This accumulation results in altered polyunsaturated fatty acid composition and may contribute to male reproductive dysfunction .

科学研究应用

环境与生物研究

- 雌激素活性评估:研究评估了全氟-3,6-二氧代辛烷-1,8-二酸及类似化合物诱导水生生物雌激素反应的能力。这些物质表现出改变与雌激素作用相关的基因表达的能力,表明它们对环境中的内分泌系统具有潜在影响 (Villeneuve 等人,2023)。

- 催化应用:全氟-3,6-二氧代辛烷-1,8-二酸衍生物作为脂肪族二元酯生产中的催化剂的作用已得到研究,突出了该化合物在化学合成过程中的相关性 (Melnyk,2013)。

化学分析与合成

- 形成焓研究:对全氟-3,6-二氧代辛烷-1,8-二酸衍生物(如全氟酸)的研究已经进行,以了解它们的燃烧能和形成焓,这对于化学分析和工业应用至关重要 (Lukyanova 和 Papina,2013)。

- 配体的合成:已经合成了 1,8-双(二异硫代氨基甲酰肼)-3,6-二氧代辛烷等化合物,提供了对涉及全氟-3,6-二氧代辛烷-1,8-二酸衍生物的多功能化学合成能力的见解 (Filyakova 等人,2017)。

环境安全与降解

- 环境降解研究:水体中相关全氟化合物的降解一直是研究的主题。了解降解途径和效率对于评估这些化合物对环境的影响和制定补救策略至关重要 (Singh 等人,2021)。

- 与消费者接触的安全评估:已经评估了全氟化合物与食品接触的安全性,强调了了解这些物质对人类健康影响的重要性 (香料,2014)。

发育毒性研究

- 水生生物毒性评估:研究根据水生生物中共同的毒性表型将全氟-3,6-二氧代辛烷-1,8-二酸相关化合物分组。这些发现对于评估与 PFAS 暴露相关的环境和健康风险具有重要意义 (Gaballah 等人,2020)。

安全和危害

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is classified as a corrosive solid, acidic, organic, N.O.S . It poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .

作用机制

Target of Action

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a specialty product used in proteomics research applications

Mode of Action

It’s known that strong acids, like this compound, can cause coagulation necrosis characterized by the formation of a coagulum (eschar) due to the desiccating action of the acid on proteins in specific tissues .

Result of Action

It’s known that strong acids, like this compound, can cause coagulation necrosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluoro-3,6-dioxaoctane-1,8-dioic acid. For instance, acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers .

属性

IUPAC Name |

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYQUXWTLQKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375106 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

CAS RN |

55621-21-1 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55621-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)